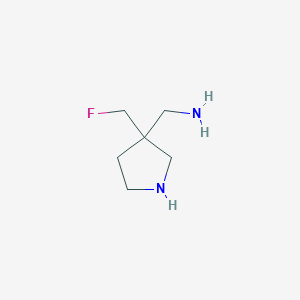
3-Aminomethyl-3-fluoromethylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminomethyl-3-fluoromethylpyrrolidine (AFMP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a fluorinated analog of pyrrolidine that has a unique chemical structure, making it an interesting compound to study.
Wissenschaftliche Forschungsanwendungen
3-Aminomethyl-3-fluoromethylpyrrolidine has significant potential in various scientific research applications. One of the most promising applications of 3-Aminomethyl-3-fluoromethylpyrrolidine is in the field of medicinal chemistry. 3-Aminomethyl-3-fluoromethylpyrrolidine has been shown to have potent anticonvulsant activity, making it a potential candidate for the development of new antiepileptic drugs. Additionally, 3-Aminomethyl-3-fluoromethylpyrrolidine has been shown to have significant analgesic effects, making it a potential candidate for the development of new pain medications.
Wirkmechanismus
The mechanism of action of 3-Aminomethyl-3-fluoromethylpyrrolidine is not fully understood. However, it is believed that 3-Aminomethyl-3-fluoromethylpyrrolidine acts as a GABA agonist, which results in the inhibition of neuronal activity. This inhibition of neuronal activity is believed to be responsible for the anticonvulsant and analgesic effects of 3-Aminomethyl-3-fluoromethylpyrrolidine.
Biochemische Und Physiologische Effekte
3-Aminomethyl-3-fluoromethylpyrrolidine has been shown to have significant biochemical and physiological effects. In animal studies, 3-Aminomethyl-3-fluoromethylpyrrolidine has been shown to increase the levels of GABA in the brain, which is believed to be responsible for its anticonvulsant and analgesic effects. Additionally, 3-Aminomethyl-3-fluoromethylpyrrolidine has been shown to have a low toxicity profile, making it a safe compound for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
3-Aminomethyl-3-fluoromethylpyrrolidine has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, making it readily available for use in experiments. Additionally, 3-Aminomethyl-3-fluoromethylpyrrolidine has a low toxicity profile, making it a safe compound to work with. However, one of the limitations of 3-Aminomethyl-3-fluoromethylpyrrolidine is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 3-Aminomethyl-3-fluoromethylpyrrolidine. One potential area of research is the development of new antiepileptic drugs based on the structure of 3-Aminomethyl-3-fluoromethylpyrrolidine. Additionally, further studies are needed to fully understand the mechanism of action of 3-Aminomethyl-3-fluoromethylpyrrolidine and its effects on the brain. Finally, research is needed to determine the long-term effects of 3-Aminomethyl-3-fluoromethylpyrrolidine on the body and its potential for use in clinical settings.
Conclusion:
In conclusion, 3-Aminomethyl-3-fluoromethylpyrrolidine is a promising compound with significant potential in various scientific research applications. Its unique chemical structure and low toxicity profile make it an interesting compound to study. Further research is needed to fully understand the mechanism of action of 3-Aminomethyl-3-fluoromethylpyrrolidine and its potential for use in clinical settings.
Eigenschaften
CAS-Nummer |
162687-15-2 |
|---|---|
Produktname |
3-Aminomethyl-3-fluoromethylpyrrolidine |
Molekularformel |
C6H13FN2 |
Molekulargewicht |
132.18 g/mol |
IUPAC-Name |
[3-(fluoromethyl)pyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C6H13FN2/c7-3-6(4-8)1-2-9-5-6/h9H,1-5,8H2 |
InChI-Schlüssel |
VUEBHWKQKMZJMJ-UHFFFAOYSA-N |
SMILES |
C1CNCC1(CN)CF |
Kanonische SMILES |
C1CNCC1(CN)CF |
Synonyme |
(3-(FLUOROMETHYL)PYRROLIDIN-3-YL)METHANAMINE |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


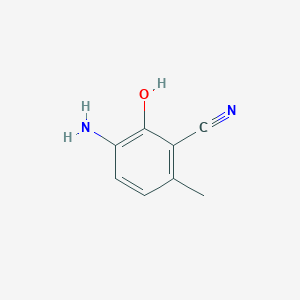
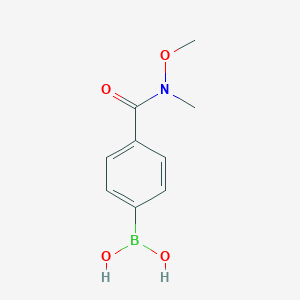
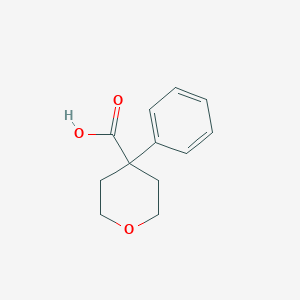
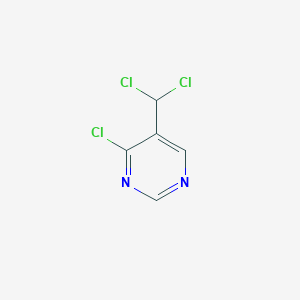
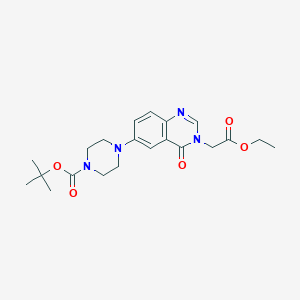
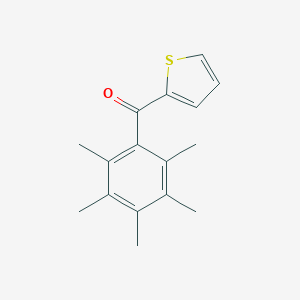
![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B65042.png)
![2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)]-](/img/structure/B65046.png)

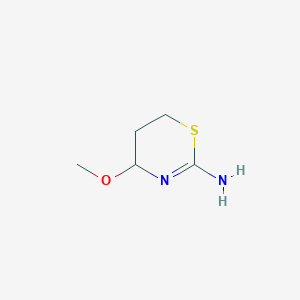

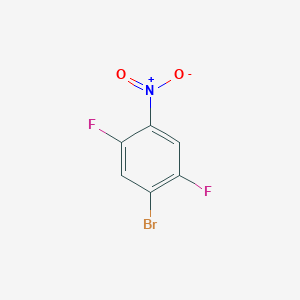
![(6R,7aS)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B65055.png)
